1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine is a chemical compound known for its diverse applications in scientific research. This compound exhibits intriguing properties that make it a promising candidate for innovative studies in various fields, including drug development and material synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine typically involves the reaction of benzylamine with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidazolidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production methods often employ advanced techniques, such as flow chemistry, to enhance reaction rates and product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazolidine products.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of catalysts or under specific conditions to facilitate substitution.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-phenylimidazolidine
- 1,3-Dibenzyl-2-(3,4-dimethoxyphenyl)imidazolidine
- 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine
Uniqueness
1,3-Dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
IUPAC Name |
1,3-dibenzyl-2-(3,4,5-trimethoxyphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-29-23-16-22(17-24(30-2)25(23)31-3)26-27(18-20-10-6-4-7-11-20)14-15-28(26)19-21-12-8-5-9-13-21/h4-13,16-17,26H,14-15,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVPTXLMOGLTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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